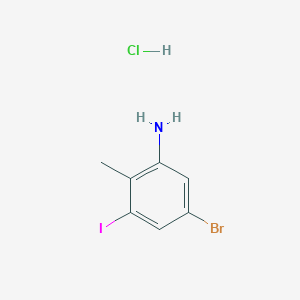

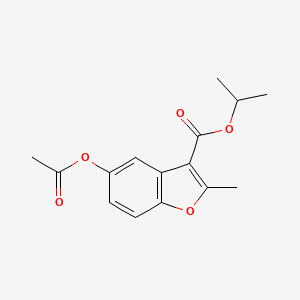

![molecular formula C11H14ClN B2665101 7'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride CAS No. 2197056-64-5](/img/structure/B2665101.png)

7'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7’-Methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride” is a chemical compound . It is available for purchase from various suppliers for research and testing purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N.ClH/c1-2-4-9-8(3-1)10(5-6-10)7-11-9;/h1-4,11H,5-7H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

The molecular weight of “7’-Methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride” is 181.66 .Applications De Recherche Scientifique

Synthesis and Derivatives Creation

Studies have detailed the synthesis of various spirocyclopropane derivatives, highlighting their potential in creating complex molecular architectures. For instance, the synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and its analogues demonstrates diastereoselective cyclopropanation reactions, which are crucial in the formation of these compounds. Such syntheses pave the way for developing new pharmaceuticals and materials with unique properties (S. Yong, A. Ung, S. Pyne, B. Skelton, A. White, 2007).

Photochemistry and Reactivity

Research into the photochemistry of quinone diazides, which are potential precursors to spiro-cyclopropane-indol-7-one structures, reveals complex reactions involving oxygen transfer and carbenoid addition. These findings are essential for designing light-responsive materials and understanding molecular behavior under photochemical conditions (R. Sundberg, E. W. Baxter, 1986).

Catalyst-Free Synthesis

Innovations in catalyst-free synthesis have been reported, such as the highly diastereoselective formation of spiro[cyclopropane-1,3′-indolin]-2′-ones from substituted 3-methyleneindolin-2-ones. This methodology highlights the efficiency and environmental benefits of avoiding metal catalysts in synthetic procedures (Ram Awatar Maurya et al., 2014).

Ring-Opening Cyclization

The ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with amines, leading to 2-substituted 4-hydroxyindole derivatives, showcases the potential for rapid access to bioactive indole structures. This method could be valuable in synthesizing natural products and pharmaceuticals (H. Nambu, M. Fukumoto, Wataru Hirota, T. Yakura, 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Propriétés

IUPAC Name |

7-methylspiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N.ClH/c1-8-3-2-4-9-10(8)12-7-11(9)5-6-11;/h2-4,12H,5-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYINJXJYYXFQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3(CC3)CN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

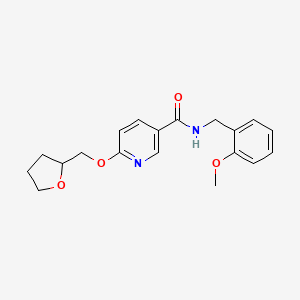

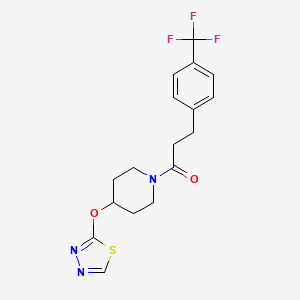

![N-(1-cyanocyclopentyl)-2-{ethyl[(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2665020.png)

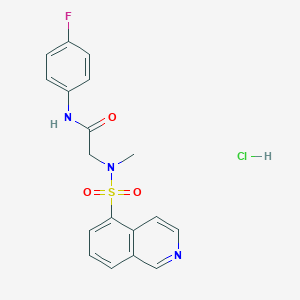

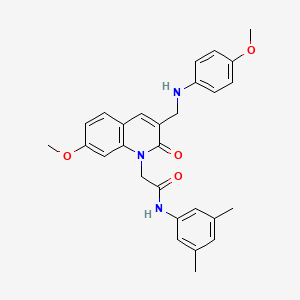

![benzyl (2-((2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2665022.png)

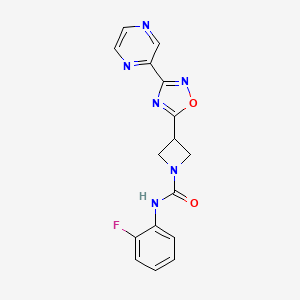

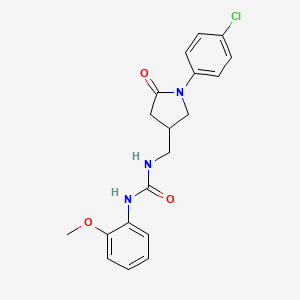

![5-[(2-Fluorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine](/img/structure/B2665034.png)